N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-indol-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c17-13-6-2-3-7-14(13)18-16(20)11-19-10-9-12-5-1-4-8-15(12)19/h1-10H,11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUZYGNIKGUWSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Studies of N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide
Established Synthetic Pathways for the Core N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide Structure
The assembly of the target molecule can be approached through two primary retrosynthetic disconnections: the formation of the indole (B1671886) ring system and the coupling of the acetamide (B32628) moiety. Established methodologies in organic synthesis provide reliable routes for both of these key steps.
Indole Ring System Construction in Acetamide Derivatives
The indole nucleus is a privileged scaffold in a vast array of natural products and pharmaceuticals. mdpi.com Its synthesis has been the subject of extensive research, leading to the development of numerous named reactions. For the purpose of preparing precursors to this compound, methods that allow for the direct introduction of substituents at the N-1 position are of particular interest.
Two of the most venerable and widely employed methods for indole synthesis are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.
The Fischer indole synthesis , discovered in 1883, involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. researchgate.netnih.gov The reaction proceeds through a phenylhydrazone intermediate, which undergoes a nih.govnih.gov-sigmatropic rearrangement to form a di-imine, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole. researchgate.net This method is highly versatile and allows for the preparation of a wide variety of substituted indoles.
The Leimgruber-Batcho indole synthesis offers a more recent and often higher-yielding alternative, particularly for indoles unsubstituted at the 2 and 3 positions. This two-step process begins with the formation of an enamine from an o-nitrotoluene and a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA). The resulting enamine is then subjected to a reductive cyclization to afford the indole. mdpi.comnih.gov A variety of reducing agents can be employed, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. nih.gov This method is advantageous due to its mild reaction conditions and the ready availability of starting materials. nih.gov
| Indole Synthesis Method | Key Reactants | Catalyst/Reagents | Key Intermediates |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids (e.g., HCl, H₂SO₄, ZnCl₂) | Phenylhydrazone, Ene-hydrazine, Di-imine |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, Formamide acetal | Pyrrolidine (optional), Reducing agent (e.g., Ra-Ni/H₂NNH₂, Pd/C, H₂) | Enamine |
Coupling Strategies for the Acetamide Moiety Formation
The formation of the amide bond is a cornerstone of organic and medicinal chemistry. In the context of synthesizing this compound, two primary strategies can be envisaged: the N-alkylation of indole with a pre-formed haloacetamide or the coupling of an indole-1-acetic acid derivative with 2-chloroaniline (B154045).
N-Alkylation of Indole with 2-chloro-N-(2-chlorophenyl)acetamide: This is a direct and common approach for forming the N-C bond at the indole nitrogen. The synthesis of the key intermediate, 2-chloro-N-(2-chlorophenyl)acetamide, can be achieved by treating 2-chloroaniline with chloroacetyl chloride in the presence of a base. ijpsr.info The indole nitrogen, while not strongly nucleophilic, can be deprotonated with a suitable base, such as sodium hydride (NaH), to form the indolide anion. youtube.com This anion then acts as a nucleophile, displacing the chloride from 2-chloro-N-(2-chlorophenyl)acetamide in an SN2 reaction. youtube.com
Amide Coupling of 1H-Indole-1-acetic acid with 2-chloroaniline: This alternative pathway involves first synthesizing 1H-indole-1-acetic acid, which can be prepared by reacting indole with an α-haloacetic acid ester followed by hydrolysis. The subsequent amide bond formation with 2-chloroaniline requires the activation of the carboxylic acid. A host of coupling reagents are available for this purpose, with carbodiimides being among the most common. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used, often in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization and improve efficiency. semanticscholar.orgfishersci.co.uk The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk
| Coupling Strategy | Key Reactants | Key Reagents/Conditions |
| N-Alkylation | Indole, 2-chloro-N-(2-chlorophenyl)acetamide | Base (e.g., NaH) in an aprotic solvent (e.g., DMF) |
| Amide Coupling | 1H-Indole-1-acetic acid, 2-chloroaniline | Coupling agent (e.g., EDC/HOBt), Base (e.g., DIPEA) in an aprotic solvent (e.g., DMF, DCM) |
Advanced Synthetic Approaches for this compound Analogues
Modern synthetic organic chemistry offers powerful tools for the efficient construction of complex molecules and the generation of compound libraries for drug discovery. Multi-component reactions and regioselective functionalization strategies are particularly relevant for the synthesis of analogues of this compound.
Multi-Component Reactions (MCRs) in Analog Synthesis
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants are combined in a single operation to form a product that contains the essential parts of all the starting materials. nih.gov MCRs are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.gov
For the synthesis of indole acetamide analogues, MCRs can provide efficient access to complex scaffolds. For example, a four-component reaction of arylglyoxal monohydrate, Meldrum's acid, and anilines has been developed for the synthesis of N-aryl-2-(indol-3-yl)acetamide derivatives. youtube.com While this approach yields 3-substituted indoles, the principles can be adapted for the synthesis of other isomers. The Ugi four-component reaction, which combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide, is another powerful MCR that produces bis-amide products and could be conceptually applied to the synthesis of complex indole-containing structures. nih.gov
Regioselective Functionalization and Chemical Transformation Strategies
The direct functionalization of the pre-formed this compound core offers a modular approach to synthesizing a variety of analogues. The indole ring is amenable to a range of electrophilic substitution reactions, typically at the C3 position. However, achieving regioselectivity at other positions can be challenging.
Transition-metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds, including indoles. By employing different directing groups and metal catalysts (e.g., palladium, rhodium, ruthenium), it is possible to selectively introduce substituents at various positions on the indole ring. For instance, directing groups attached to the indole nitrogen can guide the metallation and subsequent functionalization to specific C-H bonds, allowing for the synthesis of analogues that would be difficult to access through classical methods.
Rational Design and Synthesis of Novel Analogues and Derivatives of this compound
The rational design of novel analogues of this compound is typically guided by structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule—the indole ring, the acetamide linker, and the N-phenyl group—researchers can probe the chemical space and optimize the compound's properties for a specific biological target.
For example, substitutions on the indole ring can be explored to enhance binding affinity or modulate electronic properties. The acetamide linker can be altered in length or rigidity to optimize the spatial orientation of the terminal aromatic rings. Finally, a wide variety of substituents can be introduced onto the N-phenyl ring to explore the effects of steric and electronic factors on activity.
The synthesis of these rationally designed analogues would employ the synthetic strategies outlined above. For instance, a library of derivatives with different substituents on the N-phenyl ring could be readily prepared by coupling 1H-indole-1-acetic acid with a diverse set of commercially available anilines. Similarly, a range of substituted indoles could be used as starting materials in the N-alkylation route to generate diversity at the indole core.
| Molecular Fragment | Potential Modifications | Synthetic Strategy |
| Indole Ring | Substitution at C2, C3, C4, C5, C6, C7 with various functional groups | Use of substituted indoles in N-alkylation; Regioselective C-H functionalization |
| Acetamide Linker | Variation in length (e.g., propanamide); Introduction of rigidity (e.g., cyclic constraints) | Synthesis of corresponding α-haloamides or carboxylic acids for coupling |
| N-phenyl Ring | Substitution at ortho, meta, para positions with electron-donating or -withdrawing groups | Use of substituted anilines in amide coupling or chloroacetylation |
Design Principles for Structural Modification and Optimization
The structural framework of this compound presents a versatile scaffold for medicinal chemistry, combining an indole nucleus, an acetamide linker, and a substituted phenyl ring. The design principles for modifying this and related structures often revolve around established strategies such as structure-based design and pharmacophore hybridization to enhance biological activity and optimize physicochemical properties.
A key design strategy involves the hybridization of known active fragments. For instance, in related acetamide derivatives, the combination of a phenylacetamide moiety with other heterocyclic systems is a common approach to create novel chemical entities with potentially improved efficacy. ijcce.ac.ir The indole core itself is considered a "privileged structure" in drug discovery, known for its ability to interact with a wide range of biological targets. nih.govmdpi.com Modifications are therefore designed to leverage the inherent properties of this scaffold.
Structure-based design, aided by computational tools like X-ray crystallography and molecular docking, is a fundamental principle. ijper.org This approach allows for the rational design of derivatives by identifying key interactions between the parent molecule and its biological target. For example, in designing N-phenyl-2-(phenyl-amino) acetamide derivatives, in silico docking studies can reveal crucial binding affinities and interactions, guiding the selection of substituents on the aromatic rings. ijper.org The goal is to introduce modifications that enhance these interactions, for example, by adding electron-withdrawing or electron-donating groups to modulate the electronic environment of the molecule and its binding potential. ijper.org
Optimization strategies also focus on improving metabolic stability. Minor structural alterations, such as the strategic placement of atoms to block metabolic sites, can significantly improve a compound's pharmacokinetic profile. This principle is a cornerstone of lead optimization, aiming to convert a bioactive molecule into a viable drug candidate. The replacement of a pyridine (B92270) ring with a benzene (B151609) ring in some phenylacetamide analogs, for example, was intended to improve π-π stacking interactions with the target protein. nih.gov These principles guide the systematic modification of the lead compound to achieve desired therapeutic properties.
Exploration of Diverse Substituent Effects in Derivatization
The derivatization of the this compound framework involves systematically altering substituents on both the indole ring and the N-phenyl group to probe structure-activity relationships (SAR). The nature and position of these substituents can profoundly influence the molecule's biological activity, potency, and selectivity.
In analogous N-phenyl-acetamide series, the electronic properties of substituents on the anilide moiety have been shown to be critical for activity. Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that anticonvulsant activity was closely linked to the type of substituent at the 3-position of the anilide ring. nih.gov Specifically, derivatives with a 3-chloro or 3-(trifluoromethyl) group on the anilide ring demonstrated notable efficacy, whereas many other 3-chloroanilides were inactive. nih.gov This highlights the sensitive dependence of biological effect on the electronic nature of the substituent.
Similarly, research on other acetamide-containing compounds has demonstrated the impact of substitutions. For instance, in a series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide derivatives, diverse moieties with different electronic features were substituted on the phenyl ring to elucidate SAR for cytotoxic activity. ijcce.ac.irijcce.ac.ir It was found that an ortho-chlorine substituent on the phenyl ring resulted in the most active derivative against certain cancer cell lines. ijcce.ac.ir This underscores the importance of both the electronic character (electron-withdrawing) and the position of the substituent.
The following table summarizes representative substituent effects observed in related acetamide scaffolds, providing insights applicable to the derivatization of this compound.
| Scaffold | Substituent Position | Substituent | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-position of anilide ring | -Cl, -CF3 | Showed significant anticonvulsant protection. | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide | 3-position of anilide ring | Other chloroanilides | Generally devoid of anticonvulsant activity. | nih.gov |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide | ortho-position of phenyl ring | -Cl | Most active derivative against Hela cells. | ijcce.ac.ir |
| N-(thiophen-2-yl) nicotinamide (B372718) derivatives | Pyridine ring | -Br, -Cl | Modulated fungicidal activity, with specific chloro- and bromo-substitutions enhancing efficacy. | mdpi.com |
Scaffold Hopping Research within Indole-Acetamide Frameworks
Scaffold hopping is a sophisticated strategy in drug discovery where the core molecular structure (the scaffold) of a known active compound is replaced with a chemically different one, while preserving the essential pharmacophoric features responsible for its biological activity. This technique is employed to discover novel chemotypes, improve properties like metabolic stability and potency, and circumvent existing patents. nih.gov Within the context of the indole-acetamide framework, research has focused on replacing the indole core with other heterocyclic systems.
A prominent example is the scaffold hop from an indole to an indazole core. nih.govrsc.org This modification is considered a rational strategy because the indazole scaffold can maintain a similar spatial arrangement of key functional groups relative to the indole. nih.gov For instance, in the development of MCL-1 protein inhibitors, researchers successfully transformed indole-2-carboxylic acid based inhibitors into dual MCL-1/BCL-2 inhibitors by replacing the indole scaffold with an indazole. nih.govrsc.org This change allowed for the preservation of the critical 1,2-relationship between a carboxylic acid group and a p2-binding moiety, which was essential for activity. nih.gov
The rationale for such a hop is often to modulate the electronic and physicochemical properties of the molecule. The introduction of an additional nitrogen atom in the bicyclic system, as seen when moving from indole to indazole or 1,2,4-triazolopyridine, can block sites of metabolism and reduce lipophilicity, leading to improved pharmacokinetic profiles. This approach has proven effective in generating new lead compounds with enhanced drug-like properties.
The following table illustrates the concept of scaffold hopping from the indole framework to alternative heterocyclic systems.
| Original Scaffold | Hopped Scaffold | Rationale / Outcome | Reference |
|---|---|---|---|
| Indole | Indazole | Preserves the spatial relationship of key binding groups; transformed a selective inhibitor into a dual inhibitor. | nih.govrsc.org |
| Indole | Benzimidazole | Considered an excellent alternative to the indole core for preserving the 1,2-relationship of key substituents. | nih.gov |
| Imidazopyridine | 1,2,4-Triazolopyridine | Blocked a site of metabolism by incorporating an additional nitrogen atom, improving metabolic stability. |
Preclinical Biological Evaluation of N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide and Its Analogues
In Vitro Pharmacological Activity Assessments
Cellular Proliferation and Cytotoxicity Studies in Cancer Cell Lines
The cytotoxic potential of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide and its analogues has been investigated across various cancer cell lines, revealing promising anti-proliferative effects. Studies on related phenylacetamide derivatives have demonstrated significant cytotoxic activity against multiple cancer cell lines, often in a dose-dependent manner.
One study investigating a series of N-phenylacetamide derivatives reported potent cytotoxic effects on MDA-MB-468, PC12, and MCF-7 cancerous cell lines. tbzmed.ac.ir The research highlighted that the substitution pattern on the phenyl ring plays a crucial role in the observed cytotoxicity. For instance, a derivative with a para-nitro group (compound 3j) exhibited a strong cytotoxic effect against MDA-MB-468 cells, with an IC50 value of 0.76±0.09 µM. tbzmed.ac.ir Another derivative, compound 3d, which features a fluorine substitution, demonstrated high efficacy in reducing cell viability, even more so than the standard drug doxorubicin (B1662922) in some cases. tbzmed.ac.ir
Similarly, a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives were synthesized and evaluated for their cytotoxic activity against MCF7, A549, HeLa, and HEK293 cell lines. scispace.com The findings indicated that ortho substitutions on the N-phenyl ring resulted in greater potency, particularly against the MCF7 breast cancer cell line. scispace.com Specifically, 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide was identified as the most active compound across all tested cell lines. scispace.com
Furthermore, indole-1,2,4-triazole-based N-aryl acetamides have been synthesized and screened for their cytotoxic activity against the Hep-G2 liver cancer cell line. nih.gov A 3,4-dichloro substituted indole (B1671886)–triazole scaffold (compound 8b) showed excellent cytotoxicity, with a cell viability of 10.99 ± 0.59%, comparable to the standard drug doxorubicin (10.8 ± 0.41%). nih.gov This highlights the potential of halogen substitutions on the phenyl ring to enhance anticancer activity.
Another study focused on N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives and their cytotoxic effects on HeLa, A549, and U87 cell lines. ijcce.ac.irijcce.ac.ir Compound 8a, which has an ortho-chlorine on the phenyl ring, was the most active against HeLa cells, with an IC50 of 1.3±0.14 µM. ijcce.ac.irijcce.ac.ir
The collective findings from these studies suggest that the this compound scaffold and its analogues are a promising area for the development of novel anticancer agents. The presence of an indole ring, a phenylacetamide core, and specific substitutions on the phenyl ring all contribute to the observed cytotoxic and anti-proliferative activities.
Table 1: Cytotoxic Activity of Selected Phenylacetamide and Indole Acetamide Analogues
| Compound | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound 3j (para-nitro) | MDA-MB-468 | 0.76±0.09 | tbzmed.ac.ir |
| Compound 3d (fluoro sub.) | MDA-MB-468, PC-12 | 0.6±0.08 | tbzmed.ac.ir |
| Compound 3c/3d | MCF-7 | 0.7±0.08 / 0.7±0.4 | tbzmed.ac.ir |
| Compound 8a (ortho-chloro) | HeLa | 1.3±0.14 | ijcce.ac.irijcce.ac.ir |
Antimicrobial and Antiviral Activity Profiling
Derivatives of acetamide have demonstrated notable antimicrobial properties. For instance, a series of N-(4-substituted phenyl) acetamide derivatives incorporating a 1,3,4-oxadiazole (B1194373) moiety exhibited significant antibacterial activity against various strains, including Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net Some of these compounds showed minimum inhibitory concentration (MIC) values comparable to the standard drug amoxicillin. researchgate.net Similarly, N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamide analogues have shown antibacterial activity, with a compound featuring a chlorine atom on the aromatic ring displaying excellent potency. japsonline.com The antimicrobial efficacy was more pronounced against gram-negative bacteria compared to gram-positive bacteria. japsonline.com Another study on 2-amino-N-(p-Chlorophenyl) acetamide derivatives also reported moderate to high antibacterial activities against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. irejournals.com
In the realm of antiviral research, certain acetamide derivatives have been explored for their potential. While direct studies on this compound are limited, related structures have been investigated. For example, N-(4-substituted phenyl) acetamide derivatives with a 1,3,4-oxadiazole moiety have shown favorable antiviral activities against the tobacco mosaic virus (TMV). researchgate.net Furthermore, the broader class of indole derivatives, from which this compound is derived, has been a source of compounds with antiviral properties. For instance, some indole-based compounds have been identified as inhibitors of HIV-1 replication. researchgate.net The antiviral activity of interferons, which can be modulated by small molecules, has been shown to restrict SARS-CoV-2 replication. nih.gov While this is an indirect link, it underscores the potential for acetamide derivatives to influence viral infection pathways.
Table 2: Antimicrobial Activity of Selected Acetamide Analogues
| Compound Class | Bacterial Strains | Activity | Reference |
|---|---|---|---|
| N-(4-substituted phenyl) acetamides | B. cereus, S. aureus, E. coli, P. aeruginosa | MIC values comparable to amoxicillin | researchgate.net |
| N-[4-(2-piperidine-1-yl-ethoxy) phenyl] acetamides | Gram-negative and Gram-positive bacteria | More potent against Gram-negative | japsonline.com |
Antioxidant Activity Screening via Standardized Methods
The antioxidant potential of acetamide derivatives has been a subject of scientific inquiry. A study focused on novel 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamide and its thiazolidine (B150603) derivatives revealed significant antioxidant properties. nih.gov The antioxidant capacity of these compounds was evaluated through their in vitro effects on rat liver microsomal NADPH-dependent lipid peroxidation and their ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical. nih.gov The results indicated that the synthesized compounds exerted notable effects in these standardized antioxidant assays. nih.gov
Another investigation into flavonoid acetamide derivatives highlighted that structural modifications significantly impact their antioxidant properties. mdpi.com The antioxidant activity, determined by the DPPH assay and expressed as IC50 values, ranged from 31.52 to 198.41 µM. mdpi.com This suggests that the core structure and the nature of substituents play a crucial role in the antioxidant capacity of these molecules.
Furthermore, a study on a new acetamide compound, N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]sulfonyl}phenyl)acetamide, also included an assessment of its antioxidant activity. wisdomlib.org While specific data from this study is not detailed here, it points to the recurring interest in the antioxidant properties of this class of compounds. The general findings suggest that the acetamide scaffold is a viable backbone for the development of novel antioxidant agents.
Table 3: Antioxidant Activity of Selected Acetamide Analogues
| Compound Class | Assay | Result | Reference |
|---|---|---|---|
| 2-[2-(4-chlorophenyl)benzimidazole-1-yl]-N-(2-arylmethyleneamino) acetamides | DPPH radical scavenging, Lipid peroxidation inhibition | Significant antioxidant effects | nih.gov |
Modulation of Cellular Differentiation Processes (e.g., Osteoclastogenesis Inhibition)
Recent studies have highlighted the potential of acetamide derivatives to modulate cellular differentiation processes, particularly in the context of bone metabolism. One such study focused on N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (PPOA-N-Ac-2-Cl), an analogue of the subject compound. This compound was found to be a potent inhibitor of osteoclast differentiation. bohrium.comnih.gov Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone diseases like osteoporosis.
The study demonstrated that PPOA-N-Ac-2-Cl significantly decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are characteristic of mature osteoclasts, in a dose-dependent manner. bohrium.comnih.gov Importantly, this inhibitory effect was achieved without inducing significant cytotoxicity. nih.gov The compound was also shown to suppress the expression of key genes involved in osteoclastogenesis, such as TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, and CtsK. bohrium.comnih.gov
Furthermore, PPOA-N-Ac-2-Cl was observed to disrupt the formation of the F-actin ring, a critical structure for the bone-resorbing activity of osteoclasts, and consequently attenuated bone resorption. bohrium.comnih.gov The mechanism of action appears to involve the downregulation of TRAF6, which in turn suppresses downstream signaling pathways like MAPK and NF-κB. bohrium.com These findings suggest that this compound and its analogues could be promising candidates for the development of therapeutic agents for osteoclast-related bone diseases. nih.gov
Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), also demonstrated the ability to inhibit osteoclast differentiation and protect against ovariectomy-induced osteoporosis in animal models. mdpi.com NAPMA was found to downregulate the expression of osteoclast-specific markers and decrease bone resorption and actin ring formation. mdpi.com
Table 4: Effect of PPOA-N-Ac-2-Cl on Osteoclast Differentiation
| Parameter | Effect of PPOA-N-Ac-2-Cl | Reference |
|---|---|---|
| Osteoclast Formation | Dose-dependent inhibition | bohrium.comnih.gov |
| Cytotoxicity | No significant cytotoxicity | nih.gov |
| Gene Expression (e.g., TRAF6, NFATc1) | Downregulation | bohrium.comnih.gov |
| F-actin Ring Formation | Disruption | bohrium.comnih.gov |
In Vivo Efficacy Studies in Non-Human Animal Models
Anticonvulsant Activity in Rodent Models
The anticonvulsant properties of this compound and its analogues have been evaluated in various rodent models of epilepsy. A study on N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives demonstrated significant anticonvulsant activity. scispace.com These compounds were effective in protecting Wistar rats against maximal electroshock (MES)-induced seizures, a standard model for generalized tonic-clonic seizures. scispace.com The study suggested that the mechanism of action might involve the inhibition of voltage-dependent sodium channels or antagonism of NMDA receptors. scispace.com
In another study, a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives were synthesized and tested for their anticonvulsant activity in mice and rats. nih.gov The results showed that these compounds were primarily active in the MES test, with some also showing efficacy in the 6-Hz screen, a model for therapy-resistant partial seizures. nih.gov The anticonvulsant activity was found to be dependent on the substituent at the 3-position of the anilide moiety. nih.gov
Furthermore, research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides also revealed potent anticonvulsant activity in MES and 6 Hz seizure models in mice. mdpi.com The most active compound from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, showed a more favorable efficacy and safety profile than the reference drug, valproic acid, in the MES and 6 Hz tests. mdpi.com The proposed mechanism of action for this compound involves interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com
These findings collectively indicate that the acetamide scaffold, particularly when combined with a chlorophenyl group, is a promising structural motif for the development of novel anticonvulsant drugs. The consistent activity observed in the MES model across different structural analogues suggests a common mechanism of action, likely related to the modulation of voltage-gated ion channels.
Table 5: Anticonvulsant Activity of Selected Acetamide Analogues in Rodent Models
| Compound Class/Derivative | Animal Model | Seizure Model | Outcome | Reference |
|---|---|---|---|---|
| N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide derivatives | Wistar rats | MES | Significant protection against seizures | scispace.com |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Mice/Rats | MES, 6-Hz | Active in MES, some active in 6-Hz | nih.gov |
Antimalarial Activity in Parasite Models
Similarly, no dedicated studies or data sets on the antimalarial activity of this compound against parasite models, such as Plasmodium falciparum, were identified. The broader chemical class of N-acetamide indoles has been investigated as a novel antimalarial scaffold, with some analogues showing activity by targeting the parasite's PfATP4 protein. Nevertheless, specific findings for this compound are not documented in the accessible literature.
Due to the absence of specific research data for this compound, data tables for its anti-inflammatory and antimalarial activities cannot be generated.
Mechanistic Investigations and Molecular Target Elucidation of N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide
Identification of Putative Biological Targets
The initial step in understanding the pharmacological profile of a compound involves identifying its potential biological targets. This typically includes a broad screening against various enzymes and receptors to pinpoint specific interactions that could explain its physiological effects.
Enzyme Inhibition Studies (e.g., Cyclooxygenase, Kinases)
Kinases are another important class of enzymes often targeted in drug discovery. While specific kinase inhibition data for N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide is absent from the available literature, quinazolinone derivatives, which can be conceptually related to the acetamide (B32628) scaffold, have been reported as aurora kinase inhibitors nih.gov. This suggests that compounds with similar structural motifs might possess kinase inhibitory activity.
Receptor Interaction Analysis (e.g., GABA Receptor, PfATP4)
Receptor binding assays are crucial for identifying compounds that modulate the function of cell surface and intracellular receptors.
GABA Receptor: The GABAA receptor is a key target for drugs affecting the central nervous system. A molecular docking study was conducted on derivatives of N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl) acetamide to assess their binding affinity to the GABA receptor jyoungpharm.org. Although this compound differs from the one , the study highlights the potential for N-phenylacetamide derivatives to interact with this receptor jyoungpharm.org. The significant inhibition of seizures in an animal model by these derivatives suggests a possible mechanism involving the modulation of GABAergic neurotransmission jyoungpharm.org. Further computational and experimental studies on N-acyl derivatives of 2-(2-oxopyrolidin-1-yl)-acetamide have also predicted a high affinity for the GABAA receptor binding site semanticscholar.orgedgccjournal.orgresearchgate.net.
PfATP4: The Plasmodium falciparum ATPase4 (PfATP4) is a validated target for antimalarial drugs. The N-acetamide indole (B1671886) scaffold has been identified as a promising chemotype for PfATP4 inhibition ozgene.comnih.govmalariaworld.orgdundee.ac.uk. Screening of a small molecule library against P. falciparum led to the discovery of this class of compounds ozgene.comnih.govmalariaworld.orgdundee.ac.uk. Subsequent optimization resulted in analogs with potent activity against the asexual blood stage of the parasite ozgene.comnih.govmalariaworld.orgdundee.ac.uk. Resistance selection studies and whole-genome sequencing have confirmed that mutations in PfATP4 confer resistance to these N-acetamide indole analogs, validating it as their biological target ozgene.comnih.govmalariaworld.orgdundee.ac.uk. These inhibitors disrupt the parasite's intracellular sodium ion homeostasis biorxiv.org. While these findings are for the general class of N-acetamide indoles, they provide a strong rationale for investigating this compound as a potential PfATP4 inhibitor.
Molecular and Cellular Mechanisms of Action
Following target identification, research focuses on elucidating the downstream molecular and cellular consequences of the compound's interaction with its target.
Ligand-Protein Binding Dynamics and Specificity
The interaction between a ligand and its protein target is a dynamic process governed by various non-covalent forces. Molecular docking studies are frequently employed to predict the binding mode and affinity of ligands to their target proteins. For instance, docking studies of indole derivatives with the COX-2 enzyme have revealed key hydrogen bonding interactions that are crucial for their inhibitory activity nih.gov. Similarly, molecular docking simulations of N-alkyl/aryl-2-aryl indol-3-yl glyoxylamides with the MDM2-p53 binding pocket have been used to identify compounds with high binding affinity, suggesting a potential mechanism for anticancer activity researchgate.net.
The specificity of ligand-protein binding is critical for minimizing off-target effects. The development of selective COX-2 inhibitors from indole-based scaffolds highlights the potential for achieving high specificity through structural modifications nih.gov.
Induction of Programmed Cell Death Pathways and Associated Biochemical Markers
The ability to induce apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Several studies have reported the pro-apoptotic activity of various indole and acetamide derivatives. For example, a new series of 1,3-thiazole derivatives containing a phenylacetamide moiety demonstrated the ability to induce apoptosis in cancer cells, as evidenced by the activation of caspase 3 and a reduction in mitochondrial membrane potential ijcce.ac.irijcce.ac.ir. Novel N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have also been synthesized and shown to induce apoptosis through the activation of caspases-3, -8, and -9 mdpi.com.
A study on indole derivatives containing penta-heterocyclic scaffolds found that the most potent compound induced apoptosis and blocked the cell cycle in the G2/M phase nih.gov. These findings suggest that the indole and acetamide moieties present in this compound could contribute to pro-apoptotic activity, a hypothesis that warrants experimental validation.
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide Analogues
Impact of Indole (B1671886) Ring Substitutions on Biological Activity
The indole nucleus is a well-established "privileged structure" in medicinal chemistry, appearing in numerous pharmaceutical agents and demonstrating a wide array of biological activities depending on its substitution pattern. mdpi.com In the context of N-acetamide indoles, modifications to the indole ring have been shown to significantly influence biological outcomes, such as antimalarial activity.
SAR studies on related N-acetamide indole scaffolds have demonstrated that the position and nature of substituents on the indole core are critical. For instance, an investigation into antimalarial N-acetamide indoles targeting PfATP4 began by exploring replacements for a 5-methyl-1,3,4-oxadiazole group at the 6-position of the indole ring. nih.gov The findings indicated a high degree of sensitivity to the substitution pattern. Replacing the substituent with a 5-methyl-1,2,4-oxadiazole (B8629897) led to a twofold decrease in antiparasitic activity, while the 3-methyl-1,2,4-oxadiazole analogue resulted in a complete loss of activity. nih.gov This highlights the stringent steric and electronic requirements for effective interaction with the biological target.
Further modifications involved introducing di- or tri-substitutions on an aryl ring attached to the indole, which in some cases, enhanced antiparasitic activity. nih.gov For example, a series of analogues with difluoro and dichloro substitution patterns were synthesized, many of which exhibited potent activity. nih.gov The synthesis of these analogues often involves alkylating the indole nitrogen with an aryl carboxamide, underscoring the accessibility of the N-1 position for creating diverse derivatives. nih.gov
The data suggests that while the core N-(aryl)-2-(1H-indol-1-yl)acetamide structure provides a foundational scaffold, strategic substitution on the indole ring is a key strategy for optimizing potency and modulating biological activity.
Table 1: Impact of Indole Ring (Position 6) Substitution on Antimalarial Activity of a Related N-Acetamide Indole Scaffold
| Compound ID | Indole Position 6-Substituent | EC50 (µM) |
|---|---|---|
| W454 (5) | 5-methyl-1,3,4-oxadiazole | ~0.47 (inferred) |
| 6 | 5-methyl-1,2,4-oxadiazole | 0.955 |
| 7 | 3-methyl-1,2,4-oxadiazole | >10 |
Data derived from a study on antimalarial N-acetamide indoles. nih.gov
Role of the Chlorophenyl Moiety in Activity Modulation
In a study of related indole-3-acetamide (B105759) derivatives evaluated for α-amylase inhibitory activity, the effect of halogen substitution on the N-phenyl ring was explored. nih.gov An analogue with a para-chloro substitution, N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide, was identified as the second most active compound in the series, with an IC50 value of 1.76 µM. nih.gov This suggests that the electronic-withdrawing nature and the size of the chlorine atom are favorable for activity. In contrast, adding a methyl group alongside the chloro substituent led to decreased activity, indicating potential negative steric hindrance. nih.gov
Similarly, in a different series of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives designed as potential anticancer agents, an ortho-chlorine moiety on a terminal phenyl ring produced the most active derivative against HeLa cells (IC50 = 1.3 µM). ijcce.ac.ir This highlights that not only the presence but also the position of the chlorine atom is critical for potency, with ortho, meta, and para substitutions leading to different levels of activity.
The chlorine atom can modulate activity by:
Altering Lipophilicity: Influencing the compound's ability to cross cell membranes.
Forming Halogen Bonds: Acting as a halogen bond donor to interact with electron-rich pockets in the target protein.
Inducing Conformational Constraints: The steric bulk of the chlorine atom, particularly at the ortho position, can restrict the rotation of the phenyl ring, locking the molecule into a specific, biologically active conformation.
Table 2: α-Amylase Inhibitory Activity of Halogen-Substituted Indole-3-Acetamide Analogues
| Compound ID | N-Phenyl Substitution | IC50 (µM) |
|---|---|---|
| 19 | 3-Iodo | 2.28 |
| 20 | 4-Iodo | 2.14 |
| 21 | 4-Chloro | 1.76 |
| 22 | 4-Chloro, 3-Methyl | 2.33 |
Data from a study on indole-3-acetamides. nih.gov
Influence of the Acetamide Linker and its Conformational Flexibility
The acetamide linker connecting the indole and chlorophenyl moieties is a critical structural element that dictates the spatial relationship between these two key pharmacophoric groups. Its length, rigidity, and conformational flexibility are paramount for optimal biological activity.
SAR studies on other scaffolds have shown that the acetamide moiety is a prime site for modification to fine-tune activity. In a series of pyrazolopyrimidine-based ligands, N,N-disubstitution of the terminal acetamide was explored. nih.gov This work demonstrated that the pendant acetamide provides an opportunity to introduce diverse chemical groups to modulate properties like binding affinity and lipophilicity without compromising interaction with the primary core scaffold. nih.govwustl.edu Straight-chain N-alkyl substitutions of up to five carbons generally maintained or improved affinity, whereas bulky groups like t-butyl significantly decreased it, indicating a defined space within the target's binding pocket. nih.gov
The acetamide linker's role includes:
Hydrogen Bonding: The N-H proton and the carbonyl oxygen are key hydrogen bond donors and acceptors, respectively, crucial for anchoring the ligand in the active site.
Conformational Control: It provides a degree of rotational freedom, allowing the molecule to adopt the optimal conformation for binding. However, this flexibility can also be a liability, and rigidifying the linker is a common strategy in drug design to reduce the entropic penalty upon binding.
Scaffold for Substitution: The nitrogen atom of the acetamide can be substituted to introduce new vectors for interaction or to modify the physicochemical properties of the compound. nih.gov
Elucidation of Key Pharmacophoric Features and their Contribution to Efficacy
Based on the SAR studies of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide analogues and related structures, a pharmacophore model can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity.
The key pharmacophoric features for this class of compounds include:
The Indole Ring System: This large, hydrophobic moiety often engages in π-π stacking or hydrophobic interactions within the binding site. The nitrogen atom at position 1 serves as a crucial attachment point for the acetamide linker. Substitutions on the indole ring, particularly at positions 5, 6, or 7, can modulate potency and selectivity, indicating the presence of specific sub-pockets in the target protein. nih.gov
The Acetamide Linker: This is a central feature, providing a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The specific geometry and conformational preference of this linker are critical for correctly positioning the indole and chlorophenyl rings relative to each other.
The Chlorophenyl Ring: This aromatic ring likely participates in hydrophobic or π-π interactions. The ortho-chloro substituent is a key modulator of activity. It can influence the electronic properties of the ring and, importantly, impose a conformational restriction on the molecule by limiting free rotation around the N-phenyl bond. This restriction may pre-organize the molecule into a bioactive conformation, which is favorable for binding affinity.
Hydrophobic Moieties: In more complex analogues, additional bulky, hydrophobic groups, such as adamantane, have been attached to the indole core. mdpi.com These groups can occupy large hydrophobic pockets within the target, significantly enhancing binding affinity.
The collective evidence suggests that the efficacy of this compound analogues relies on a precise combination of hydrophobic interactions from the indole and chlorophenyl rings, specific hydrogen bonding via the acetamide linker, and a well-defined three-dimensional arrangement of these features, which is significantly influenced by the substitution patterns on both aromatic rings.
Computational and Theoretical Studies on N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide
Molecular Docking Simulations for Ligand-Target Interactions
Prediction of Binding Affinities and Optimal Binding Poses
Information regarding the prediction of binding affinities and optimal binding poses for N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide with any biological target is not available in the reviewed scientific literature.
Characterization of Hydrogen Bonding and Hydrophobic Interactions at Binding Sites
Without molecular docking studies, the characterization of hydrogen bonding and hydrophobic interactions of this compound at specific binding sites has not been described.
Quantum Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure Analysis (HOMO-LUMO)
There are no published Density Functional Theory (DFT) studies that report on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps for this compound, which would predict its reactivity, have not been reported in the available literature.
Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability
In the absence of identified biological targets and corresponding molecular docking studies, molecular dynamics (MD) simulations to assess the stability of this compound within a ligand-target complex have not been performed or published.
In Silico Pharmacokinetic Property Prediction (ADME Profiling)
Detailed research findings and data tables for the ADME profiling of this compound are not available in the reviewed scientific literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Specific QSAR models or predictive analytics studies for this compound have not been reported in the available scientific literature.
Advanced Analytical Methodologies in Research on N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide
Spectroscopic Techniques for Structural Elucidation of Synthesized Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
In the characterization of indole-acetamide derivatives, ¹H NMR spectra reveal key signals that confirm the compound's structure. nih.gov For instance, the protons of the methylene (B1212753) group (–CH₂–) connecting the indole (B1671886) ring and the amide group typically appear as a singlet. nih.gov The aromatic protons from both the indole and the 2-chlorophenyl rings resonate in a complex multiplet pattern in the downfield region of the spectrum. nih.gov The amide proton (–NH–) usually appears as a broad singlet, and its chemical shift can be concentration-dependent; its presence can be confirmed by D₂O exchange experiments. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. Key resonances include those for the carbonyl carbon (C=O) of the amide group, which appears significantly downfield, and the various aromatic and aliphatic carbons throughout the structure. nih.govnih.gov The specific chemical shifts are sensitive to the electronic environment, allowing for the precise assignment of each carbon atom within the molecular framework. nih.gov
Table 1: Representative ¹H NMR and ¹³C NMR Data for an Indole-Acetamide Analogue
| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Amide NH | 9.94 (s, 1H) | - |
| Methylene CH₂ | 4.62 (s, 2H) | 44.7 |
| Aromatic CH | 7.17–7.73 (m) | 110.8–149.9 |
| Carbonyl C=O | - | 163.8 |
Data is representative for a related compound, N-(2-Bromophenyl)-2-(2,3-dioxoindolin-1-yl)acetamide, illustrating typical chemical shifts for the core structure. nih.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in a characteristic absorption spectrum. For N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide and its analogues, the IR spectrum provides clear evidence for key structural features. researchgate.net
Key absorptions include a strong, sharp peak corresponding to the carbonyl (C=O) stretching of the secondary amide group. scispace.commdpi.com Another important signal is the N-H stretching vibration of the amide, which appears as a distinct band. nih.govscispace.com Aromatic C-H stretching and C=C stretching vibrations from the indole and chlorophenyl rings are also readily identifiable. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Indole and its derivatives possess a chromophore that absorbs UV light, typically resulting in characteristic absorption maxima. The UV-Vis spectra of indole derivatives are distinct and can be used to confirm the presence of the indole nucleus. researchgate.net The specific absorption pattern is influenced by the substituents on the indole ring and the attached side chains. researchgate.netresearchdata.edu.au
Table 2: Characteristic Infrared (IR) Absorption Frequencies for Indole-Acetamide Analogues
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amide N-H | Stretch | 3244 - 3378 |
| Aromatic C-H | Stretch | ~3036 |
| Aliphatic C-H | Stretch | ~2931 |
| Amide C=O | Stretch | 1613 - 1670 |
| Aromatic C=C | Stretch | 1531 - 1589 |
| Aromatic C-N | Stretch | ~1201 |
Data compiled from studies on related indole and acetamide (B32628) derivatives. nih.govscispace.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of a synthesized compound and to gain structural information from its fragmentation pattern. ijcce.ac.ir For this compound, high-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by providing a very precise molecular weight. nih.govmdpi.com
In standard electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) confirms the molecular weight of the compound. nih.gov Due to the presence of a chlorine atom, a characteristic isotopic pattern is observed, with a second peak (M+2) at approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. mdpi.com The fragmentation pattern provides further structural confirmation, often showing cleavage at the amide bond or loss of the chlorophenyl group, which helps to piece together the molecular structure. ijcce.ac.ir
X-ray Crystallography for Three-Dimensional Structural Determination
While NMR provides the solution-state structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional solid-state structure of a molecule. This technique provides precise information on bond lengths, bond angles, and torsional angles, defining the exact conformation of the molecule in the crystal lattice. nih.gov
For analogues of this compound, X-ray crystallography can reveal the planarity of the indole ring and the relative orientation of the chlorophenyl group with respect to the rest of the molecule. nih.govnih.gov It also elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. nih.gov For example, in related acetamide structures, molecules are often linked by N-H···O hydrogen bonds, forming chains or sheets within the crystal. nih.gov This definitive structural information is crucial for understanding structure-activity relationships and for computational modeling studies. nih.gov Research on a closely related analogue, (E) N-(2-chlorophenyl)-2-(3-((hydroxyimino)methyl)-1H-indol-1-yl) acetamide, has successfully utilized this technique to confirm its stereochemical structure. researchgate.net
Table 3: Representative Crystallographic Data for a Related Acetamide Analogue
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Amide plane to Benzene (B151609) ring) | 73.75 (5)° |
| Key Hydrogen Bond | N—H···N |
Data is representative for a related compound, 2-(2-Fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide, illustrating the type of data obtained. nih.gov
Chromatographic Methods for Purification and Analytical Quantification in Research
Chromatographic techniques are essential for the separation, purification, and quantification of chemical compounds. These methods are routinely used after synthesis to isolate the target compound from byproducts and unreacted starting materials and to determine its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation
High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for assessing the purity of non-volatile organic compounds and for their preparative separation. The method separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. sielc.com
For this compound and its analogues, reversed-phase HPLC (RP-HPLC) is commonly employed. sielc.comsielc.com In this mode, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to improve peak shape. sielc.comsielc.com The purity of a sample is determined by injecting it into the HPLC system and monitoring the eluent with a detector, usually a UV detector set to a wavelength where the indole chromophore absorbs strongly. A pure compound will ideally show a single, sharp peak. The area of the peak is proportional to the concentration of the compound, allowing for quantitative analysis. bsu.edu.eg This method is scalable and can be adapted for preparative separation to isolate highly pure material for further studies. sielc.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound and Metabolite Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in chemical analysis, valued for its high chromatographic resolution, sensitivity, and specificity. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS can be employed for the identification of the parent compound, provided it has sufficient thermal stability, as well as for the detection of any volatile metabolites or thermal degradation products.
The successful analysis of this compound by GC-MS is contingent on the thermal stability of the molecule. The high temperatures of the GC inlet and column can sometimes lead to the degradation of less stable compounds, which can complicate analysis. For amide-containing compounds, derivatization may be employed to enhance volatility and thermal stability, as well as to improve chromatographic peak shape. nih.gov
In a research setting, a typical GC-MS method for the analysis of this compound would involve a high-resolution capillary column, such as a DB-5ms, to achieve optimal separation. The mass spectrometer, operating in electron ionization (EI) mode, would generate a reproducible fragmentation pattern that serves as a chemical fingerprint for the compound. The resulting mass spectrum would be characterized by a molecular ion peak (if stable enough to be observed) and several fragment ions. The fragmentation pattern would be influenced by the indole, acetamide, and chlorophenyl components of the molecule. Key fragmentations would likely involve cleavage of the amide bond and fragmentation of the indole ring. nih.gov
The identification of metabolites is a critical application of GC-MS. Metabolic processes can introduce chemical modifications to the parent compound, some of which may result in more volatile derivatives that are amenable to GC-MS analysis. For instance, dealkylation or hydroxylation followed by derivatization could yield compounds suitable for GC-MS detection.
Below is a hypothetical data table illustrating the type of information that could be obtained from a GC-MS analysis of this compound and a potential volatile metabolite.
Table 1: Hypothetical GC-MS Data for this compound and a Metabolite
| Compound | Retention Time (min) | Key Mass Fragments (m/z) |
|---|---|---|
| This compound | 15.2 | 298, 181, 130, 117 |
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) for Complex Mixture Analysis
For the analysis of non-volatile compounds, thermally labile molecules, and complex biological matrices, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is the analytical technique of choice. sci-hub.se Given the structure of this compound, LC-HRMS is exceptionally well-suited for its direct analysis without the need for derivatization, as well as for the comprehensive profiling of its non-volatile metabolites.
LC-HRMS combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of advanced mass analyzers, such as time-of-flight (TOF) or Orbitrap instruments. This allows for the determination of the elemental composition of the parent compound and its metabolites with a high degree of confidence. diva-portal.org The high resolving power of these instruments enables the differentiation of compounds with very similar masses, which is crucial when analyzing complex samples like urine, blood, or microsomal incubations. researchtrends.net
A typical LC-HRMS workflow for the study of this compound would begin with sample preparation, often involving solid-phase extraction (SPE) or a "dilute-and-shoot" approach for cleaner samples. The extract is then injected into the LC system, where the compound and its metabolites are separated on a reversed-phase column (e.g., C18). The eluent is then introduced into the mass spectrometer, typically using electrospray ionization (ESI).
The high-resolution mass spectrometer provides accurate mass measurements, typically with an error of less than 5 ppm, which is used to generate a list of possible elemental formulas for each detected ion. By comparing the accurate mass of the parent compound to those of potential metabolites, common metabolic transformations such as hydroxylation, glucuronidation, or sulfation can be identified. nih.gov Tandem mass spectrometry (MS/MS) experiments can then be performed to obtain structural information by fragmenting the ions of interest and analyzing the resulting product ions. diva-portal.org This fragmentation data is invaluable for elucidating the exact structure of the metabolites.
The following interactive data table provides a hypothetical example of the data that could be generated in an LC-HRMS study of this compound and its potential metabolites.
Table 2: Hypothetical LC-HRMS Data for this compound and its Metabolites
| Compound | Retention Time (min) | Observed m/z [M+H]⁺ | Accurate Mass | Proposed Formula |
|---|---|---|---|---|
| This compound | 8.1 | 299.0895 | 299.0894 | C₁₆H₁₄ClN₂O |
| Hydroxylated Metabolite | 6.5 | 315.0844 | 315.0844 | C₁₆H₁₄ClN₂O₂ |
Future Research Directions and Translational Implications for N 2 Chlorophenyl 2 1h Indol 1 Yl Acetamide
Development of Next-Generation Analogues with Enhanced Preclinical Profiles
The development of next-generation analogues of N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide would be a critical step in optimizing its therapeutic potential. This process would involve systematic modifications of its chemical structure to improve key preclinical parameters. The indole (B1671886) nucleus, the acetamide (B32628) linker, and the N-(2-chlorophenyl) group all present opportunities for chemical modification. nih.govacs.org
Future research should focus on synthesizing a library of derivatives with substitutions on both the indole ring and the phenyl ring. For instance, the introduction of different functional groups could modulate the compound's lipophilicity, electronic properties, and steric bulk, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target-binding affinity. nih.gov The goal would be to identify analogues with improved potency, selectivity, and metabolic stability, while minimizing off-target effects.
Table 1: Potential Structural Modifications for Analogue Development
| Molecular Scaffold | Potential Modifications | Desired Outcome |
| Indole Ring | Substitution at various positions (e.g., 5- or 6-position) with electron-donating or electron-withdrawing groups. | Enhanced target binding and improved pharmacokinetic properties. |
| Acetamide Linker | Alteration of linker length or rigidity. | Optimization of spatial orientation for target interaction. |
| N-(2-chlorophenyl) Group | Substitution on the phenyl ring with different halogens, alkyl, or alkoxy groups. | Improved potency and selectivity; reduced toxicity. |
Exploration of Novel Therapeutic Indications within Preclinical Research Frameworks
The indole-acetamide scaffold is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.gov Therefore, a key future direction for this compound would be the systematic preclinical evaluation of its efficacy in various disease models.
Initial high-throughput screening against a panel of cancer cell lines, pathogenic microbes, and relevant enzyme assays could help identify promising therapeutic areas. nih.gov For example, given the known anticancer properties of many indole derivatives, testing this compound's effect on cell proliferation, apoptosis, and cell cycle arrest in various cancer models would be a logical first step. ijcce.ac.ir Similarly, its potential as an anti-inflammatory agent could be investigated using in vitro and in vivo models of inflammation. nih.gov
Integration of Multi-Omics Data in Compound Research and Development
To gain a deeper understanding of the mechanism of action of this compound and its analogues, the integration of multi-omics data is essential. pharmafeatures.comnashbio.com This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to the compound. frontlinegenomics.com
For instance, transcriptomic analysis (e.g., RNA-seq) of cells treated with the compound could reveal changes in gene expression patterns, helping to identify the signaling pathways that are modulated. jyoungpharm.org Proteomic studies could then be used to confirm these findings at the protein level and to identify direct binding partners of the compound. pharmafeatures.com Metabolomic profiling could further elucidate the downstream effects on cellular metabolism. nashbio.com The integration of these datasets would not only help to pinpoint the molecular target(s) of the compound but also to identify potential biomarkers for predicting treatment response. frontlinegenomics.com
Challenges and Opportunities in Indole-Acetamide Research for Therapeutic Advancement
While the indole-acetamide scaffold holds great promise, there are several challenges that need to be addressed in the therapeutic development of compounds like this compound. One of the main challenges is achieving target selectivity, as the indole ring can interact with a wide range of biological targets. nih.gov This can lead to off-target effects and potential toxicity. Therefore, careful optimization of the chemical structure is required to enhance selectivity.
Another challenge is to improve the "drug-like" properties of these compounds, such as solubility, permeability, and metabolic stability. nih.gov Many indole derivatives suffer from poor aqueous solubility, which can limit their bioavailability. nih.gov Formulation strategies and chemical modifications can be employed to overcome these limitations.
Despite these challenges, the versatility of the indole-acetamide scaffold presents significant opportunities for the development of novel therapeutics for a wide range of diseases. nih.gov The continued exploration of this chemical space, guided by modern drug discovery technologies such as multi-omics and computational modeling, is likely to yield new and effective treatments in the future.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-(2-chlorophenyl)-2-(1H-indol-1-yl)acetamide and its derivatives?
- Methodological Answer : The compound can be synthesized via condensation reactions between indole derivatives and substituted phenyl acetamides. For example, coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) with catalysts such as 2,6-lutidine are effective. Intermediate purification is typically monitored via TLC (hexane:ethyl acetate, 9:3 v/v) . Derivatives often involve halogenation (e.g., chlorine at the phenyl ring) to enhance bioactivity .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- Methodological Answer : Structural confirmation requires multi-technique validation:
- FT-IR for functional group identification (e.g., amide C=O stretch at ~1650 cm⁻¹).
- 1H/13C-NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and acetamide methyl groups (δ ~2.1 ppm).
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+H]+ or [M+Na]+ peaks).
- X-ray crystallography for absolute stereochemical determination .
Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?
- Methodological Answer : Standard assays include:
- DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging : Measures reduction of DPPH absorbance at 517 nm.
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies Fe³+→Fe²+ reduction via absorbance at 593 nm.
- Compounds with halogen substituents (e.g., 2-chlorophenyl) show enhanced activity due to electron-withdrawing effects .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the anticancer activity of this compound?
- Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies. For example:
- Chlorine at the phenyl ring increases lipophilicity and membrane penetration, enhancing Bcl-2/Mcl-1 inhibitory activity in cancer cells.
- Methoxy or nitro groups on indole alter π-π stacking interactions with target proteins.
- Activity is validated using MTT assays against cell lines (e.g., HCT-116, MCF-7), with IC50 values compared to reference drugs .
Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT/6-31G/B3LYP models calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer and redox behavior.
- Molecular Electrostatic Potential (MESP) maps identify nucleophilic/electrophilic sites, guiding derivatization strategies.
- Docking simulations (e.g., with Bcl-2) assess binding affinities and optimize substituent positioning .
Q. How can researchers resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions often arise from:
- Assay variability (e.g., DPPH vs. ABTS for antioxidants).
- Substituent positional isomerism (e.g., 2-chloro vs. 4-chloro phenyl groups).
- Solutions include:
- Meta-analysis of IC50/EC50 values under standardized conditions.
- X-ray crystallography to confirm active conformers.
- Dose-response curves to validate potency thresholds .
Q. What strategies are effective for optimizing the pharmacokinetic properties of this compound?
- Methodological Answer : Key approaches include:
- LogP adjustments : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity and improve solubility.
- Pro-drug design : Mask amide groups with ester linkages for enhanced bioavailability.
- Metabolic stability assays (e.g., liver microsomes) to identify vulnerable sites for structural shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
